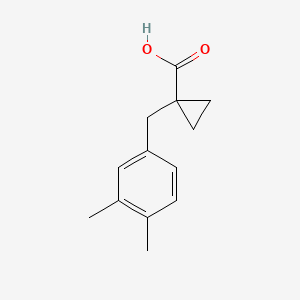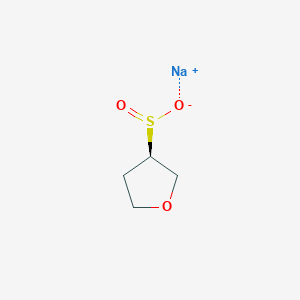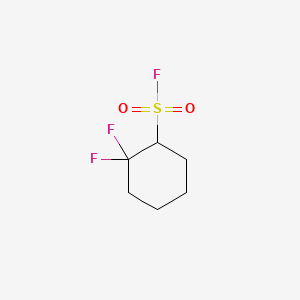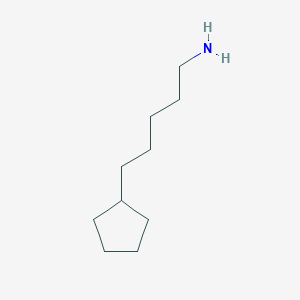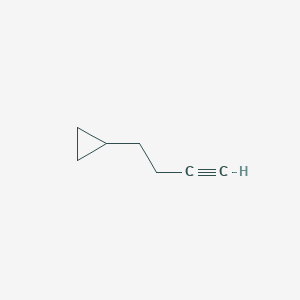
(But-3-yn-1-yl)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(But-3-yn-1-yl)cyclopropane: is an organic compound with the molecular formula C7H8 It consists of a cyclopropane ring attached to a but-3-yn-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (But-3-yn-1-yl)cyclopropane typically involves the reaction of cyclopropylmethyl bromide with a terminal alkyne under basic conditions. The reaction can be carried out using a strong base such as sodium amide in liquid ammonia, which facilitates the deprotonation of the alkyne and subsequent nucleophilic substitution to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: (But-3-yn-1-yl)cyclopropane can undergo oxidation reactions, typically using reagents like potassium permanganate or ozone, to form corresponding carbonyl compounds.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon to yield saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Strong bases like sodium amide or acids like hydrochloric acid.
Major Products Formed
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (But-3-yn-1-yl)cyclopropane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
While specific biological applications are less common, derivatives of this compound may be investigated for their potential biological activity, including as enzyme inhibitors or signaling molecules.
Medicine
Research into the medicinal applications of this compound is ongoing. Its derivatives may be explored for their potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural features make it valuable for the synthesis of polymers, resins, and other advanced materials.
Wirkmechanismus
The mechanism of action of (But-3-yn-1-yl)cyclopropane in chemical reactions involves the interaction of its functional groups with various reagents. The cyclopropane ring can undergo ring-opening reactions, while the alkyne group can participate in addition reactions. These interactions are facilitated by the electronic and steric properties of the compound, which influence its reactivity and selectivity in different chemical environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,2-Dimethylbut-3-yn-1-yl)cyclopropane: Similar in structure but with additional methyl groups, affecting its reactivity and applications.
(But-3-en-1-yl)cyclopropane: Contains a double bond instead of a triple bond, leading to different chemical properties and reactivity.
Uniqueness
(But-3-yn-1-yl)cyclopropane is unique due to the presence of both a cyclopropane ring and an alkyne group. This combination of functional groups provides a versatile platform for various chemical transformations and applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C7H10 |
|---|---|
Molekulargewicht |
94.15 g/mol |
IUPAC-Name |
but-3-ynylcyclopropane |
InChI |
InChI=1S/C7H10/c1-2-3-4-7-5-6-7/h1,7H,3-6H2 |
InChI-Schlüssel |
HDBTYEOXYHHGQL-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCC1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


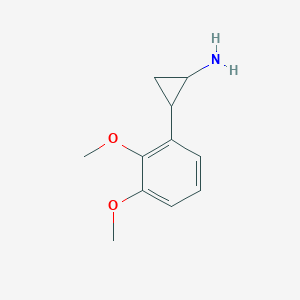
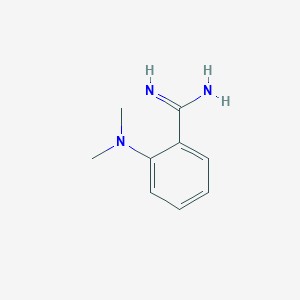
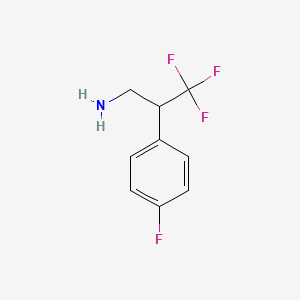
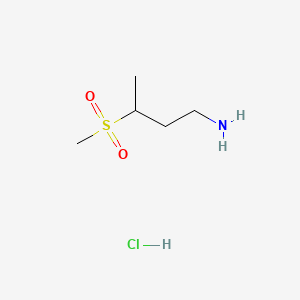

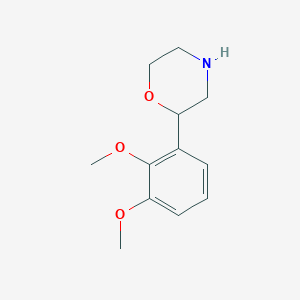
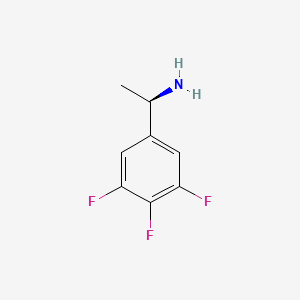
![2-Amino-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoic acid](/img/structure/B13604513.png)
![2-[4-(Trifluoromethyl)phenyl]benzenethiol](/img/structure/B13604515.png)
